![molecular formula C9H16ClNO3 B2437472 Methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate;hydrochloride CAS No. 2503202-05-7](/img/structure/B2437472.png)
Methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate;hydrochloride” is a chemical compound with the molecular formula C9H15NO3.ClH . It is a derivative of azaspiro compounds, which are known for their diverse biological activities .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a spirocyclic system, which consists of a five-membered ring and a larger nonane ring . The presence of oxygen (oxa) and nitrogen (aza) atoms in the rings contributes to the compound’s reactivity .Physical And Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 221.68 .Scientific Research Applications
Catalytic Transformations
- Methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates, similar to the compound , are produced via catalytic hydrogenation, a process that involves the transformation of [(5,6-Dihydro-4H-1,2-oxazin-3-yl)methyl]malonates. This process may involve N-O bond cleavage, forming imines as key intermediates (Sukhorukov et al., 2008).
Synthesis of Spirocyclic Compounds
- The compound is closely related to substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, which are synthesized through a regioselective 1,3-dipolar cycloaddition process (Molchanov & Tran, 2013).
- Synthesis of spirocyclic oxetane-fused benzimidazole, where 2-oxa-7-azaspiro[3.5]nonane is a key intermediate, reveals the utility of the compound in creating complex spirocyclic structures (Gurry, McArdle, & Aldabbagh, 2015).
Reductive Cleavage and Transformations
- Methyl 4,6-diaryl-5-oxa-6-azaspiro[2.4]heptane-1-carboxylates undergo reductive cleavage, leading to the formation of bi- or tricyclic lactams or lactones. This highlights the compound's role in complex organic transformations (Molchanov et al., 2016).
Novel Synthetic Pathways
- Mn(III)-based oxidation has been used to synthesize 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, indicating the compound's potential in novel synthetic pathways (Huynh, Nguyen, & Nishino, 2017).
Model Studies and Oxidations
- As part of model studies for anisatin synthesis, related compounds like 2-oxaspiro[3.5]nonane have been synthesized and subjected to oxidative processes, demonstrating its utility in modeling and synthetic studies (Kato, Kitahara, & Yoshikoshi, 1985).
Photoreaction Studies
- Unique photoreactions of closely related compounds have been observed, leading to the formation of complex β-lactam structures. This illustrates the compound's potential in photochemical studies (Marubayashi et al., 1992).
Antimicrobial Applications
- Compounds structurally similar to methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate have been investigated for their antimicrobial properties, showing potential in creating antibacterial drugs (Odagiri et al., 2013).
Dipeptide Synthons
- The synthesis of compounds like methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, which have structural similarities, showcases the potential of these compounds as dipeptide synthons in peptide synthesis (Suter et al., 2000).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first-aid measures, and disposal .
Future Directions
The future directions for “Methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate;hydrochloride” could involve exploring its potential biological activities given the known activities of azaspiro compounds . Additionally, further studies could focus on optimizing its synthesis and investigating its reactivity and mechanism of action .
properties
IUPAC Name |
methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c1-12-8(11)7-5-13-9(6-10-7)3-2-4-9;/h7,10H,2-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTDFHDPPCZTJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COC2(CCC2)CN1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

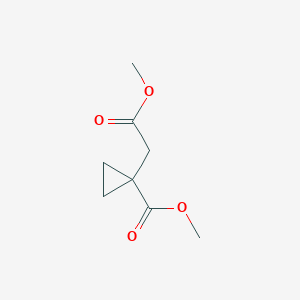
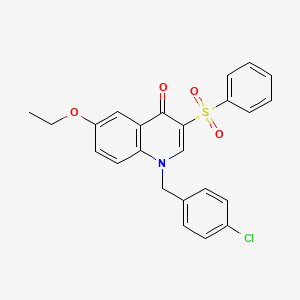
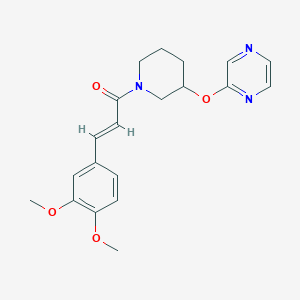
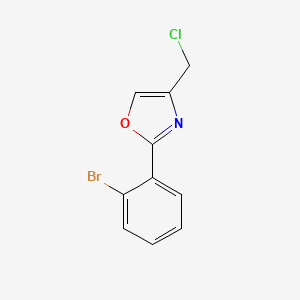
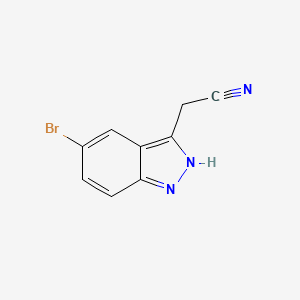
![3-(4-fluorophenyl)-N-isobutyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2437402.png)
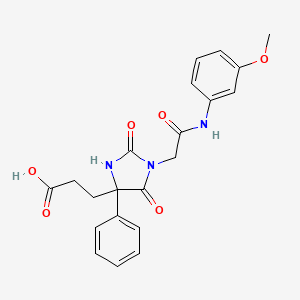
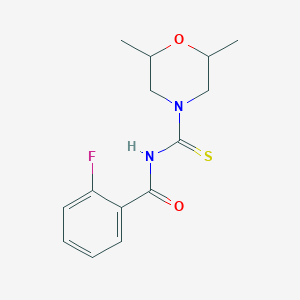
![2-Chloro-N-[3-(3-fluoro-4-methoxyphenyl)cyclobutyl]propanamide](/img/structure/B2437407.png)
![2-chloro-N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2437408.png)
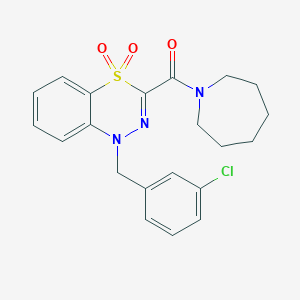
![1-benzyl-2-(4-ethylpiperazine-1-carbonyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2437410.png)

